

In-Depth Technical Guide: Safety and Handling of Methyl 2-aminohexanoate Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 2-aminohexanoate hydrochloride
Cat. No.:	B555566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a formal safety data sheet (SDS). Users should always consult the official SDS from the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

Methyl 2-aminohexanoate hydrochloride, with the CAS number 3844-54-0, is the hydrochloride salt of the methyl ester of the amino acid norleucine.^[1] It is commonly used as a reagent in peptide synthesis and other biochemical applications.^[1] While extensive experimental data on its physical and chemical properties are not readily available in public literature, some key information has been compiled from various sources.

Table 1: Physical and Chemical Properties of **Methyl 2-aminohexanoate Hydrochloride**

Property	Value	Source(s)
CAS Number	3844-54-0	[1]
Synonyms	(S)-Methyl 2-aminohexanoate hydrochloride, H-Nle-OMe·HCl, L-Norleucine methyl ester hydrochloride	[1]
Molecular Formula	C ₇ H ₁₆ ClNO ₂	[2]
Molecular Weight	181.66 g/mol	[2]
Physical Form	Solid, white to off-white powder or crystals	
Melting Point	131-132°C or 134-140°C	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available for water. Slightly soluble in chloroform and methanol.	

Note: Conflicting melting point ranges are reported by different suppliers. It is recommended to consult the supplier-specific documentation.

Hazard Identification and Toxicological Information

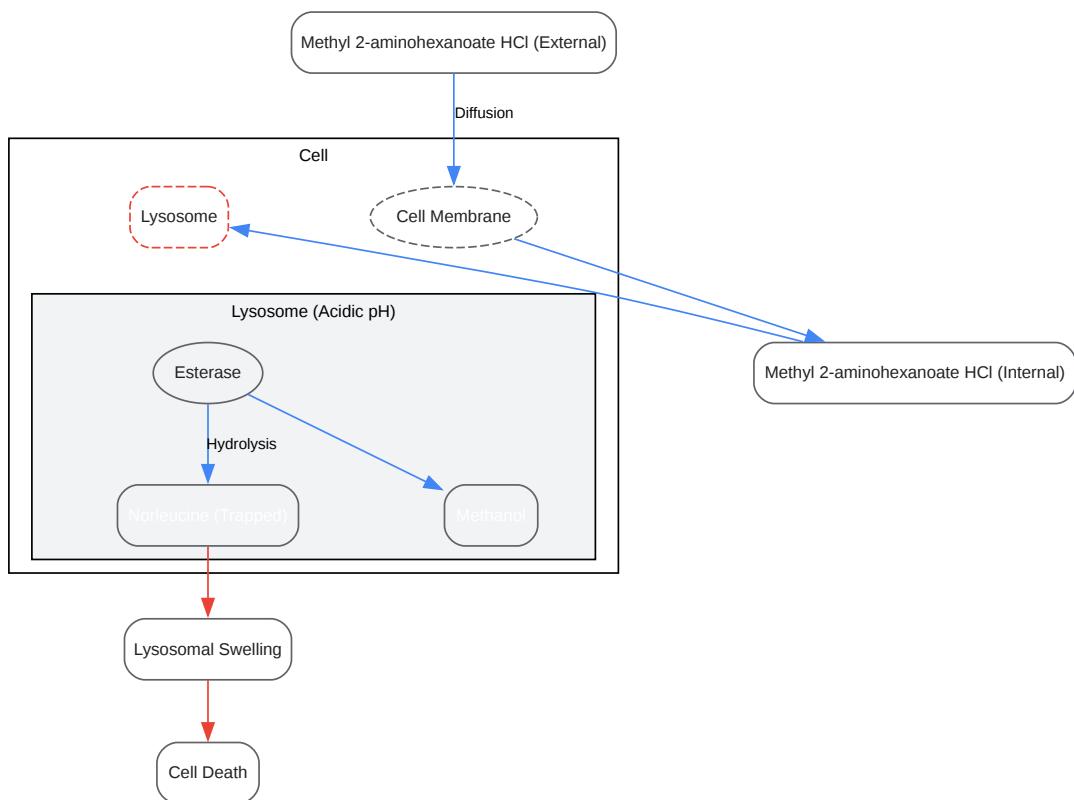
Methyl 2-aminohexanoate hydrochloride is classified as a hazardous substance. The primary hazards are related to its irritant properties.

Table 2: GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Pictogram	Signal Word
Skin Irritation	2	H315: Causes skin irritation	GHS07	Warning
Eye Irritation	2A	H319: Causes serious eye irritation	GHS07	Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	3	H335: May cause respiratory irritation	GHS07	Warning

Source(s):[\[1\]](#)

Summary of Toxicological Effects


- Acute Oral Toxicity: No quantitative LD50 data is publicly available. However, given its classification, it should be handled with care, and ingestion should be avoided.
- Acute Dermal Toxicity: No quantitative LD50 data is available. It is known to cause skin irritation upon contact.
- Acute Inhalation Toxicity: No quantitative LC50 data is available. The solid dust or aerosols may cause respiratory tract irritation.
- Skin Corrosion/Irritation: Causes skin irritation. Prolonged or repeated contact may lead to dermatitis.
- Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage to the eye.
- Respiratory or Skin Sensitization: Data not available.
- Germ Cell Mutagenicity: Data not available.

- Carcinogenicity: Data not available.
- Reproductive Toxicity: Data not available.

Potential Toxicological Signaling Pathways

While specific toxicological pathways for **Methyl 2-aminohexanoate hydrochloride** have not been elucidated, the toxicity of amino acid esters, in general, is thought to involve a few key mechanisms. One prominent hypothesis is lysosomal trapping. As a lipophilic ester, the compound can diffuse across the lysosomal membrane. Inside the acidic environment of the lysosome, esterases can hydrolyze the methyl ester, releasing the free amino acid (norleucine) and methanol. The protonated amino acid is less membrane-permeable and becomes trapped, leading to lysosomal swelling and potential cell death.

Another potential mechanism involves serine esterases, which could mediate the intracellular accumulation of the free amino acid, leading to cytotoxic effects.

[Click to download full resolution via product page](#)

Caption: Proposed toxicological pathway via lysosomal trapping.

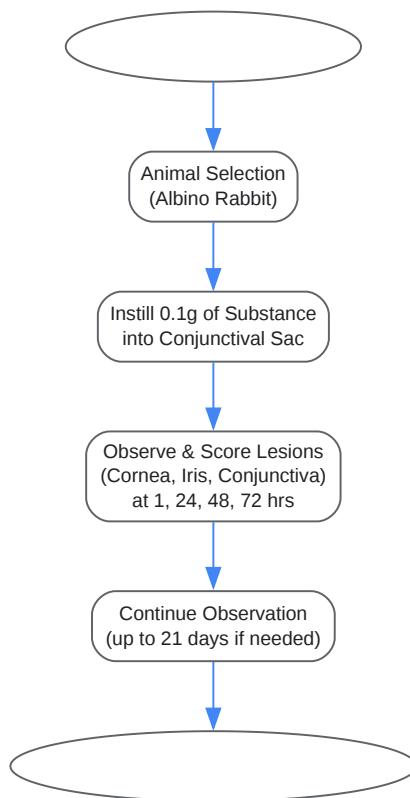
Experimental Protocols for Safety Assessment

While specific experimental data for **Methyl 2-aminohexanoate hydrochloride** is not publicly available, the following are generalized protocols based on OECD guidelines for a substance with its hazard profile.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

- Objective: To assess the potential of the substance to cause skin irritation.
- Test Animal: Albino rabbit.
- Procedure:
 1. Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.
 2. 0.5 g of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water), is applied to the test site and covered with a gauze patch.
 3. The patch is secured with tape for a 4-hour exposure period.
 4. After 4 hours, the patch is removed, and the skin is gently cleaned to remove any residual test substance.
 5. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
- Scoring: The severity of skin reactions is scored according to a standardized scale (e.g., Draize scale).

[Click to download full resolution via product page](#)


Caption: Workflow for Acute Dermal Irritation testing (OECD 404).

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

- Objective: To assess the potential of the substance to cause serious eye irritation.
- Test Animal: Albino rabbit.
- Procedure:
 1. The test substance (0.1 g of solid, finely ground) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
 2. The eyelids are gently held together for about one second.

3. The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.
4. Observations may continue for up to 21 days if effects are not fully reversed.

- Scoring: Ocular reactions are scored using a standardized system. The use of analgesics and anesthetics is recommended to minimize animal distress.

[Click to download full resolution via product page](#)

Caption: Workflow for Acute Eye Irritation testing (OECD 405).

Safe Handling and Storage Engineering Controls

- Work in a well-ventilated area.

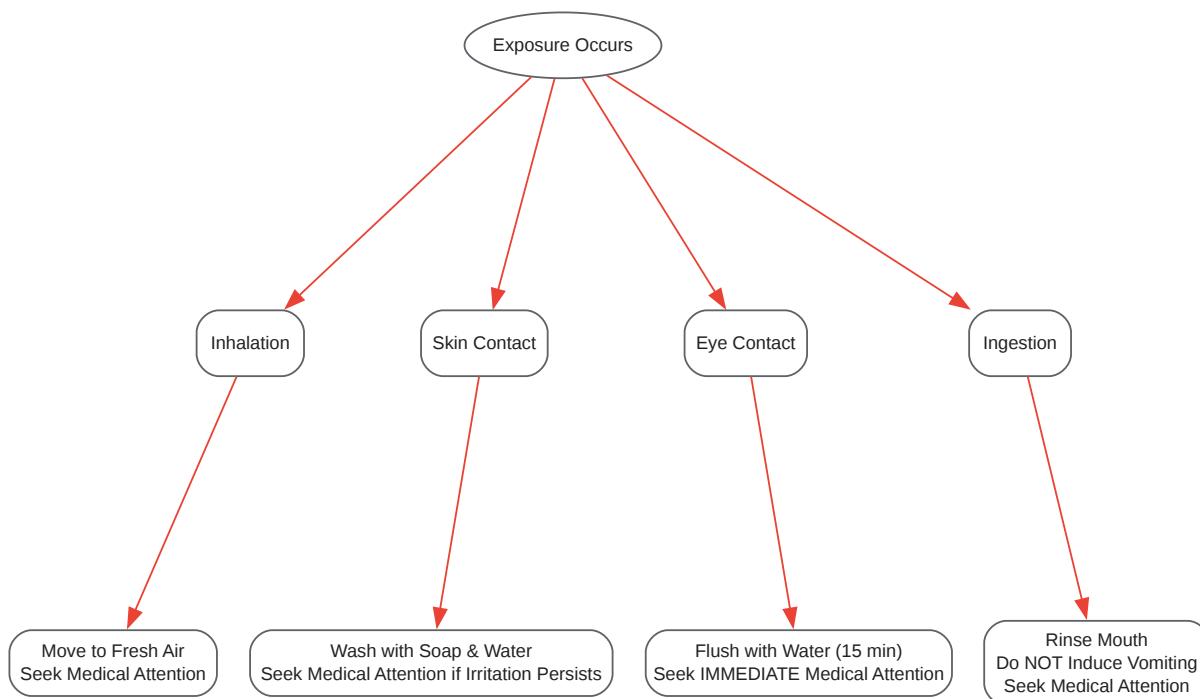
- Use a chemical fume hood for procedures that may generate dust or aerosols.
- Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection:
 - Wear impervious gloves (e.g., nitrile rubber).
 - Wear a lab coat or other protective clothing.
- Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator (e.g., N95).

Handling Procedures

- Avoid contact with skin, eyes, and clothing.
- Avoid breathing dust.
- Wash hands thoroughly after handling.
- Do not eat, drink, or smoke in the laboratory.


Storage Conditions

- Store in a tightly closed container.
- Store in a cool, dry, and well-ventilated place.
- Store under an inert atmosphere (e.g., nitrogen or argon).
- Recommended storage temperature is room temperature or refrigerated (2-8°C), depending on the supplier's recommendation.

Emergency and First Aid Procedures

First Aid Measures

- Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3844-54-0 | H-Nle-OMe·HCl | Esters | Ambeed.com [ambeed.com]
- 2. (S)-Methyl 2-aminohexanoate hydrochloride | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Handling of Methyl 2-aminohexanoate Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b555566#safety-and-handling-guidelines-for-methyl-2-aminohexanoate-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com